1-(3-Bromophenyl)cyclopropane-1-carbohydrazide

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This meta-bromo substituted cyclopropane carbohydrazide is a privileged scaffold for medicinal chemistry. Its reactive hydrazide group enables diversification into hydrazones, 1,3,4-oxadiazoles, and diacylhydrazines, while the cyclopropane ring provides conformational constraint. The 3-bromo isomer offers distinct electronic and steric properties compared to the 4-bromo analog, crucial for SAR studies. Supplied with full analytical characterization (NMR, HPLC, LC-MS).

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 1400644-74-7
Cat. No. B1379695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)cyclopropane-1-carbohydrazide
CAS1400644-74-7
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)Br)C(=O)NN
InChIInChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14)
InChIKeyWEXUTMQOXTWMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1400644-74-7): Technical Baseline for Scientific Procurement


1-(3-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1400644-74-7) is a research-grade cyclopropane carbohydrazide building block with molecular formula C10H11BrN2O and molecular weight 255.11 g/mol [1]. The compound comprises a 3-bromophenyl substituent, a conformationally rigid cyclopropane core, and a reactive hydrazide functional group. Its computed descriptors include XLogP3 = 1.4, topological polar surface area (TPSA) = 55.1 Ų, and rotatable bond count = 2, indicative of moderate lipophilicity and limited conformational flexibility [1]. The compound is supplied as a versatile small-molecule scaffold for organic synthesis and pharmaceutical research applications , with documented analytical characterization data including NMR, HPLC, and LC-MS available from reputable vendors .

Why 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide Cannot Be Substituted with In-Class Analogs in Structure-Activity Studies


Substituting 1-(3-bromophenyl)cyclopropane-1-carbohydrazide with closely related cyclopropane carbohydrazide derivatives introduces quantifiable and functionally significant variations that can alter synthetic outcomes and biological readouts. The 3-bromo substitution pattern is structurally distinct from its 4-bromo positional isomer (CAS 1098360-87-2) , conferring different electronic and steric properties that influence molecular recognition, regioselectivity in cross-coupling reactions, and hydrogen-bonding networks. The cyclopropane core provides conformational constraint not present in acyclic hydrazides, a feature exploited in medicinal chemistry to improve potency and metabolic stability [1]. Furthermore, the hydrazide moiety offers distinct reactivity (e.g., condensation to form hydrazones, cyclization to oxadiazoles, or acylation) compared to the corresponding carboxylic acid precursor (CAS 124276-95-5) . These structural and functional differences directly affect downstream applications, making generic substitution scientifically unsound and necessitating compound-specific selection criteria.

Quantitative Differential Evidence: 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide vs. Comparators


Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution Pattern Determines Synthetic and Pharmacological Trajectory

The target compound (3-bromo substitution) and its 4-bromo regioisomer (CAS 1098360-87-2) share identical molecular formula (C10H11BrN2O), molecular weight (255.11 g/mol), and computed descriptors (LogP ≈ 1.4-1.47, TPSA ≈ 55.1 Ų) [1]. However, the positional difference of the bromine atom—meta versus para—fundamentally alters electronic distribution, dipole moment, and steric environment [1]. This divergence affects reactivity in Pd-catalyzed cross-coupling reactions (where the para position is generally more accessible), hydrogen-bonding patterns with biological targets, and crystallization behavior. No direct head-to-head biological comparison data are available for these two hydrazides; however, in analogous cyclopropane systems, meta- versus para-substitution has been shown to produce differential activity profiles [2]. Researchers conducting structure-activity relationship studies or synthesizing positional scan libraries must procure the specific regioisomer; the two are not interchangeable.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity Grade Differentiation: NLT 98% High-Purity Grade Enables Reproducible Synthetic and Biological Workflows

The target compound is commercially available at a certified purity specification of NLT 98% (Not Less Than 98%) . In contrast, multiple vendors offer the 4-bromo regioisomer and related analogs at lower purity grades of 95% . The 3-percentage-point absolute difference in purity specification corresponds to a reduction in potential impurities of approximately 60% (i.e., from 5% maximum impurities to 2% maximum impurities), assuming all vendors meet their stated specifications. In practice, compounds procured at 95% purity often require additional purification steps (e.g., column chromatography, recrystallization) prior to use in sensitive assays or as synthetic intermediates, adding time and cost to research workflows. The availability of the 3-bromo isomer at NLT 98% purity reduces this burden and improves experimental reproducibility .

Analytical Chemistry Quality Control Reproducibility

Functional Group Differentiation: Hydrazide vs. Carboxylic Acid Determines Downstream Synthetic Utility

The target hydrazide (C10H11BrN2O, MW 255.11 g/mol) and its carboxylic acid precursor (1-(3-bromophenyl)cyclopropane-1-carboxylic acid, CAS 124276-95-5, C10H9BrO2, MW 241.08 g/mol) represent chemically distinct building blocks with divergent reactivity profiles [1]. The hydrazide moiety (pKa ≈ 12.90 predicted) enables nucleophilic reactivity at the terminal -NH2 group, facilitating condensation with aldehydes/ketones to form hydrazones (a key step in generating compound libraries for biological screening) [2], cyclization to 1,3,4-oxadiazoles, or acylation to form diacylhydrazines. The carboxylic acid (pKa predicted ≈ 4-5) undergoes esterification, amide coupling, or reduction pathways. The presence of the -NHNH2 group also introduces hydrogen-bond donor capacity (HBD count = 2) and acceptor capacity (HBA count = 2) distinct from the carboxylic acid [1]. Selection between these two intermediates is dictated by the target final product architecture.

Synthetic Chemistry Building Blocks Functional Group Interconversion

Core Scaffold Differentiation: Cyclopropane-Constrained vs. Acyclic Hydrazides for Conformational Restriction

The cyclopropane ring in the target compound imposes conformational constraint on the 3-bromophenyl and carbohydrazide moieties, fixing the relative orientation of these pharmacophoric elements. Acyclic hydrazide analogs (e.g., 3-bromobenzhydrazide) lack this rigidity, resulting in higher entropic penalties upon target binding and potentially reduced metabolic stability [1]. Cyclopropane-containing fragments are known to improve potency and pharmacokinetic properties by reducing off-target effects and increasing metabolic stability compared to their acyclic counterparts [1][2]. The presence of the cyclopropane core also contributes to increased molecular complexity (complexity score = 240) , a desirable feature in fragment-based drug discovery for accessing novel intellectual property space. While no direct comparative data exist for this specific hydrazide, the cyclopropane ring is a validated bioisostere for olefins, tert-butyl groups, and aromatic rings in numerous approved drugs across cardiovascular, CNS, and oncology indications [2].

Medicinal Chemistry Conformational Analysis Drug Design

Supply Chain and Documentation Differentiation: Available Analytical Data Package Supports Regulatory-Compliant Research

The target compound is supplied with a comprehensive analytical documentation package including MSDS, NMR, HPLC, and LC-MS data . This level of documentation exceeds that typically available for lower-purity or less-characterized building blocks. In comparison, many in-class analogs (including the 4-bromo isomer) are offered with more limited analytical support, often only an MSDS and certificate of analysis upon request . The availability of multi-modal characterization data reduces the analytical burden on end-users, facilitates troubleshooting of synthetic steps, and supports compliance with institutional and funding-agency requirements for compound identity and purity verification. The compound is available in research quantities (1 g to 25 g) with established pricing tiers and documented long-term storage conditions (cool, dry place) , enabling predictable procurement planning and inventory management.

Analytical Characterization Quality Assurance Procurement

Validated Application Scenarios for 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide Procurement


Synthesis of Hydrazone-Based Compound Libraries for Anticancer Drug Discovery

The hydrazide functional group enables condensation with diverse aryl/heteroaryl aldehydes to generate hydrazone libraries. This approach has been validated with cyclopropane carbohydrazides, where Knoevenagel condensation of 2-(furan-2-yl)cyclopropanecarbohydrazide with heteroaryl/aryl aldehydes using ZnO nanoparticles yielded N-hetero/arylidene derivatives that demonstrated anticancer activity with IC50 values ranging from 1.9–8.45 μM across a panel of four cancer cell lines [1]. The target compound's 3-bromophenyl substituent introduces a halogen handle for subsequent diversification via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the cyclopropane core provides conformational constraint that may enhance target engagement compared to acyclic hydrazones [2]. Procurement of the NLT 98% purity grade ensures that library synthesis proceeds without interference from impurities that could compromise reaction yields or biological assay interpretation .

Synthesis of 1,3,4-Oxadiazole Heterocycles for Pharmaceutical Lead Optimization

The carbohydrazide moiety serves as a direct precursor to 1,3,4-oxadiazoles via cyclization with carboxylic acids, acid chlorides, or orthoesters. Oxadiazoles are privileged heterocycles in medicinal chemistry, exhibiting broad bioactivity including anticancer, antimicrobial, and anti-inflammatory properties. The 3-bromophenyl group can be retained through the cyclization sequence or exploited for late-stage functionalization [1]. The availability of comprehensive analytical data (NMR, HPLC, LC-MS) supports quality control of both the starting hydrazide and the resulting oxadiazole products [2].

Positional Scanning in Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring bromophenyl-substituted cyclopropane pharmacophores, the 3-bromo isomer (meta-substitution) represents a distinct SAR probe relative to the 4-bromo isomer (para-substitution) [1]. The meta position alters the vector and electronic nature of the aryl group relative to the cyclopropane core, influencing molecular recognition by biological targets. Systematic evaluation of both regioisomers enables identification of the optimal substitution pattern for potency, selectivity, and ADME properties. The cyclopropane ring's conformational constraint reduces the entropic penalty upon target binding compared to conformationally mobile acyclic linkers [2].

Preparation of Diacylhydrazine Derivatives for Zinc-Dependent Enzyme Inhibition

Acylation of the terminal -NH2 group of the hydrazide yields diacylhydrazines, a chemotype associated with inhibition of zinc-dependent enzymes including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The 3-bromophenyl group contributes lipophilicity (XLogP3 = 1.4) [1] that can be tuned through subsequent derivatization. The availability of the compound at research-scale quantities (1 g to 25 g) with documented purity specifications supports multi-step synthetic campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.